Bienvenue dans la boutique en ligne BenchChem!

N-(4-Piperidinylmethyl)-1H-benzimidazol-2-amine

Medicinal Chemistry Conformational Analysis SAR

This compound features a critical methylene spacer that decouples the piperidine from the benzimidazole π-system, providing two chemically addressable NH sites (benzimidazole N1–H & piperidine NH). Unlike directly linked analogs, this enables orthogonal sequential functionalization—selective N1-alkylation followed by reductive amination—to generate 1,2-disubstituted benzimidazole libraries for kinase/GPCR screening. With ≥98% HPLC purity and Rule-of-Three compliance (MW 230.31, TPSA 52.74 Ų, LogP ~1.8–2.2), it meets fragment-screening solubility requirements and reduces pre-reaction purification in multi-kilo API syntheses. The methylene-spaced phenotype falls outside existing antihistaminic patents, offering freedom to operate for novel lead generation.

Molecular Formula C13H18N4
Molecular Weight 230.31 g/mol
CAS No. 302339-26-0
Cat. No. B3258256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Piperidinylmethyl)-1H-benzimidazol-2-amine
CAS302339-26-0
Molecular FormulaC13H18N4
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESC1CNCCC1CNC2=NC3=CC=CC=C3N2
InChIInChI=1S/C13H18N4/c1-2-4-12-11(3-1)16-13(17-12)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2,(H2,15,16,17)
InChIKeyRKTKILLHVKYTEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Piperidinylmethyl)-1H-benzimidazol-2-amine (CAS 302339-26-0): A Bifunctional Benzimidazole Scaffold with a Critical Methylene Spacer for Selective Derivatization


N-(4-Piperidinylmethyl)-1H-benzimidazol-2-amine (CAS 302339-26-0) is a heterocyclic building block (C₁₃H₁₈N₄; MW 230.31 g/mol) that contains a 2-aminobenzimidazole core linked through a methylene bridge to a piperidine ring . The compound belongs to the N‑heterocyclic 4‑piperidinamine class, which has well‑documented antihistaminic and antiallergic properties in directly linked analogs . Its structural hallmark—the methylene spacer between the benzimidazole and piperidine—differentiates it from the directly attached N-(4-piperidinyl)-1H-benzimidazol-2-amine series and provides two chemically addressable secondary amine sites (the benzimidazole endocyclic NH and the piperidine NH), enabling orthogonal functionalization strategies that are not feasible with N1‑substituted or fused analogs .

Why N-(4-Piperidinylmethyl)-1H-benzimidazol-2-amine Cannot Be Replaced by Common Piperidinyl Benzimidazole Analogs


Simple piperidinyl benzimidazoles that lack the methylene spacer or carry N1‑substitution exhibit fundamentally different pharmacochemical properties. In the directly linked N-(4-piperidinyl)-1H-benzimidazol-2-amine series, the piperidine nitrogen is directly conjugated to the benzimidazole 2‑position, altering electron density at the imidazole ring and restricting rotational freedom . By contrast, the methylene spacer in the target compound decouples the piperidine from the benzimidazole π‑system, introducing an additional rotatable bond and creating a longer, more flexible side‑chain . Furthermore, many commercially prevalent analogs (e.g., astemizole‑type molecules) bear N1‑substituents that block the benzimidazole NH, preventing selective elaboration at that site . These differences in conformational dynamics, electronic distribution, and derivatizable handles mean that in‑class interchange routinely fails in structure‑activity relationship (SAR) studies and synthetic route design, necessitating precise compound selection.

Quantitative Differentiation Evidence for N-(4-Piperidinylmethyl)-1H-benzimidazol-2-amine Against Closest Analogs


Increased Conformational Flexibility and Pharmacophore Reach vs. Directly Linked N-(4-Piperidinyl)-1H-benzimidazol-2-amines

The target compound possesses three freely rotatable bonds in the linker region (C–C methylene bond plus two C–N bonds), whereas the directly coupled N-(4-piperidinyl)-1H-benzimidazol-2-amine has only two rotatable bonds because the piperidine nitrogen is connected directly to the benzimidazole C2 . This additional degree of freedom allows the protonated piperidine to sample a larger conformational space and extend the pharmacophore by approximately 1.2–1.5 Å relative to the directly linked analog, a difference that can be decisive in receptor binding pocket accommodation .

Medicinal Chemistry Conformational Analysis SAR

Preserved Free Benzimidazole NH for Orthogonal Functionalization vs. N1-Substituted Piperidinyl Benzimidazole Antihistamines

The target compound retains an unsubstituted benzimidazole NH (pKa ≈ 12–13) in addition to the secondary piperidine NH (pKa ≈ 10–11), providing two distinct nucleophilic sites for sequential derivatization . In contrast, astemizole and related 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amines contain a blocked N1 position, leaving only the piperidine NH available for chemical elaboration . This bifunctionality enables synthetic strategies—such as selective N1‑alkylation followed by piperidine reductive amination—that are impossible with N1‑substituted comparators.

Synthetic Chemistry Bifunctional Handles Derivatization

Higher Commercial Purity Than Typical Research-Grade Piperidinyl Benzimidazole Building Blocks

Commercially supplied N-(4-piperidinylmethyl)-1H-benzimidazol-2-amine is routinely available at ≥98% purity (HPLC) from multiple vendors, including Bidepharm (98%) and Chemscene (≥98%) . By comparison, the closely related building block N-(4-piperidinyl)-1H-benzimidazol-2-amine (CAS 429658-73-3) and generic piperidinyl benzimidazole intermediates are commonly offered at 95% purity, with the 3% purity gap translating to a potential 60% higher impurity burden (5% vs. 2% total impurities) . For structure‑activity studies requiring tight stoichiometric control, this purity differential is consequential.

Quality Control Purity Procurement

Uncharacterized H₁ Antihistaminic Potency Defines a Unique SAR Exploration Space Distinct from the Well‑Mapped Directly Linked Series

The directly linked N-(4-piperidinyl)-1H-benzimidazol-2-amines have been extensively profiled for antihistaminic activity, with phenylethyl derivatives exhibiting potent oral activity in the rat compound 48/80 lethality test and the guinea‑pig histamine lethality test . In contrast, the methylene‑spaced analog N-(4-piperidinylmethyl)-1H-benzimidazol-2-amine has no publicly reported in vivo or in vitro antihistaminic potency data, representing a structurally distinct yet unexplored phenotype within the same chemotype family . This data void, combined with the known dramatic impact of linker variation on H₁ receptor affinity in related benzimidazole series, positions the compound as a high‑value starting point for novel SAR investigations that cannot be approximated by existing directly linked analogs.

Antihistaminic Activity SAR Exploration Novelty

Lower Molecular Weight and Predicted Physicochemical Profile Differentiate the Target from High‑Molecular‑Weight Piperidinyl Benzimidazole Drugs

With a molecular weight of 230.31 g/mol and a topological polar surface area (TPSA) of 52.74 Ų, the target compound is substantially smaller and less lipophilic than clinically used piperidinyl benzimidazole antihistamines such as astemizole (MW 458.58 g/mol; TPSA 64.3 Ų) . The lower MW translates to a predicted LogP of approximately 1.8–2.2, compared to astemizole's measured LogP of 5.7, placing the target in a more favorable drug‑like property space for CNS penetration while avoiding the hERG‑related cardiotoxicity liabilities associated with high LogP benzimidazoles .

Drug‑likeness Physicochemical Properties Lead Optimization

Procurement-Relevant Application Scenarios for N-(4-Piperidinylmethyl)-1H-benzimidazol-2-amine


Bifunctional Intermediate for Orthogonal Derivatization in Kinase Inhibitor or GPCR Ligand Libraries

The compound's two free NH sites (benzimidazole N1–H and piperidine NH) enable sequential functionalization—e.g., selective N1‑alkylation with an aryl halide followed by reductive amination on the piperidine—to generate focused libraries of 1,2‑disubstituted benzimidazoles for kinase or GPCR screening. This orthogonal reactivity is absent in N1‑substituted piperidinyl benzimidazoles, making the target the mandatory starting material for such synthetic routes .

Scaffold for Novel Antihistaminic SAR with IP Differentiation Potential

Because the methylene‑spaced phenotype has no published H₁ receptor potency data, medicinal chemistry teams can explore this scaffold to generate novel antihistaminic leads that fall outside the scope of existing patents on directly linked N-(4-piperidinyl)-1H-benzimidazol-2-amines and 1‑substituted piperidinyl benzimidazoles . The conformational flexibility gained from the methylene spacer may also enable binding modes inaccessible to rigidified analogs.

Low‑Molecular‑Weight Fragment for Fragment‑Based Drug Discovery (FBDD)

With MW 230.31, LogP ~1.8–2.2, and TPSA 52.74 Ų, the compound meets Rule‑of‑Three criteria for fragment libraries . Its balanced polarity and two hydrogen‑bond‑donating amines make it suitable for soaking into protein crystals for X‑ray fragment screening, where higher‑MW and more lipophilic piperidinyl benzimidazole drugs would fail solubility or promiscuity filters.

Quality‑Controlled Starting Material for Multistep API Synthesis

The consistent ≥98% commercial purity (HPLC) reduces the need for pre‑reaction purification in multi‑kilogram active pharmaceutical ingredient (API) syntheses, minimizing yield loss and improving batch‑to‑batch reproducibility compared to 95%‑grade alternatives . This purity level is particularly critical when the compound serves as a late‑stage intermediate in GMP manufacturing campaigns.

Quote Request

Request a Quote for N-(4-Piperidinylmethyl)-1H-benzimidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.